molecular formula C10H18BClN2O2 B13487256 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride

Cat. No.: B13487256
M. Wt: 244.53 g/mol
InChI Key: MNLDQHAPCSIMQA-UHFFFAOYSA-N
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Description

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride is a boronic ester derivative of imidazole. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of anhydrous solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The imidazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester group under mild conditions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its versatility in chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Compared to similar compounds, 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole hydrochloride stands out due to its unique combination of the boronic ester and imidazole functionalities. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C10H18BClN2O2

Molecular Weight

244.53 g/mol

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole;hydrochloride

InChI

InChI=1S/C10H17BN2O2.ClH/c1-9(2)10(3,4)15-11(14-9)8-6-12-7-13(8)5;/h6-7H,1-5H3;1H

InChI Key

MNLDQHAPCSIMQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C.Cl

Origin of Product

United States

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